molecular formula C18H16ClN3O5S B11277647 2-chloro-N-(2,4-dimethoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

2-chloro-N-(2,4-dimethoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11277647
M. Wt: 421.9 g/mol
InChI Key: LHIRJJSJLBPKEL-UHFFFAOYSA-N
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Description

2-chloro-N-(2,4-dimethoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, has garnered interest for its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,4-dimethoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multiple steps:

    Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Sulfonamide Formation: The sulfonamide moiety is introduced by reacting the pyridazinone derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Chlorination: The final step involves the chlorination of the aromatic ring using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the nitro group (if present) to an amine can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as an antimicrobial agent due to its sulfonamide moiety.

    Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: Employed as a probe to study cellular processes and pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,4-dimethoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition.

    Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

    Sulfadiazine: Known for its use in treating bacterial infections.

Uniqueness

2-chloro-N-(2,4-dimethoxyphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is unique due to its combination of a pyridazinone ring and sulfonamide moiety, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

Molecular Formula

C18H16ClN3O5S

Molecular Weight

421.9 g/mol

IUPAC Name

2-chloro-N-(2,4-dimethoxyphenyl)-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C18H16ClN3O5S/c1-26-12-4-6-15(16(10-12)27-2)22-28(24,25)17-9-11(3-5-13(17)19)14-7-8-18(23)21-20-14/h3-10,22H,1-2H3,(H,21,23)

InChI Key

LHIRJJSJLBPKEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)Cl)OC

Origin of Product

United States

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